molecular formula C8H16ClNO2 B082464 2-chloro-N-(3-isopropoxypropyl)acetamide CAS No. 10263-67-9

2-chloro-N-(3-isopropoxypropyl)acetamide

Cat. No.: B082464
CAS No.: 10263-67-9
M. Wt: 193.67 g/mol
InChI Key: HFJJNACFLCCTFA-UHFFFAOYSA-N
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Scientific Research Applications

2-chloro-N-(3-isopropoxypropyl)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-isopropoxypropyl)acetamide involves its interaction with specific molecular targets in the cell. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and pathways, ultimately affecting the overall biological response .

Biological Activity

2-Chloro-N-(3-isopropoxypropyl)acetamide is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, making it a subject for research aimed at understanding its mechanisms of action and therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 10263-67-9
  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 195.68 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The presence of the chlorine atom enhances the compound's ability to bind to proteins and enzymes, potentially altering their activity. This mechanism is crucial for its application in drug development, particularly in targeting bacterial infections and possibly cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that acetamides can inhibit the growth of various bacteria, including Klebsiella pneumoniae. The addition of a chloro group is believed to enhance this activity by stabilizing the compound at the target site, which may involve penicillin-binding proteins that promote cell lysis in bacteria .

Cytotoxicity and Pharmacokinetics

The cytotoxic profile of this compound has been evaluated alongside its pharmacokinetic properties. In vitro studies suggest that this compound exhibits low toxicity while maintaining effective antibacterial action. The favorable pharmacokinetic profile indicates potential for oral administration, making it a candidate for further development as an antibacterial agent .

Study on Antibacterial Efficacy

A study focusing on the antibacterial efficacy of this compound against Klebsiella pneumoniae revealed promising results. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, showcasing effective inhibition at low concentrations. The results are summarized in the following table:

CompoundMIC (µg/mL)
This compound32
Ciprofloxacin16
Cefepime8
Meropenem4

This study indicated that combining this compound with conventional antibiotics could enhance their efficacy against resistant strains .

Synergistic Effects with Antibiotics

Another significant finding was the synergistic effect observed when combining this acetamide with other antibiotics like ciprofloxacin and meropenem. The combination therapy reduced the necessary concentrations of these antibiotics to achieve bacterial death, suggesting a potential strategy for overcoming antibiotic resistance .

Properties

IUPAC Name

2-chloro-N-(3-propan-2-yloxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2/c1-7(2)12-5-3-4-10-8(11)6-9/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJJNACFLCCTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278580
Record name 2-chloro-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10263-67-9
Record name 2-Chloro-N-[3-(1-methylethoxy)propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10263-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8279
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC8279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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